molecular formula C12H22N2O B2998069 1-Cyclobutanecarbonyl-4-(propan-2-yl)piperazine CAS No. 1626533-65-0

1-Cyclobutanecarbonyl-4-(propan-2-yl)piperazine

Cat. No.: B2998069
CAS No.: 1626533-65-0
M. Wt: 210.321
InChI Key: VXHKLJJCQOHBCZ-UHFFFAOYSA-N
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Description

1-Cyclobutanecarbonyl-4-(propan-2-yl)piperazine is a chemical compound characterized by a piperazine ring substituted with a cyclobutanecarbonyl group and an isopropyl group

Preparation Methods

The synthesis of 1-Cyclobutanecarbonyl-4-(propan-2-yl)piperazine typically involves the following steps:

Industrial production methods often involve optimizing these synthetic routes to achieve higher yields and purity.

Chemical Reactions Analysis

1-Cyclobutanecarbonyl-4-(propan-2-yl)piperazine undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-Cyclobutanecarbonyl-4-(propan-2-yl)piperazine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-Cyclobutanecarbonyl-4-(propan-2-yl)piperazine involves its interaction with specific molecular targets and pathways. The piperazine ring can interact with various receptors and enzymes, modulating their activity and leading to specific biological effects .

Comparison with Similar Compounds

1-Cyclobutanecarbonyl-4-(propan-2-yl)piperazine can be compared with other piperazine derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct physicochemical and biological properties.

Properties

IUPAC Name

cyclobutyl-(4-propan-2-ylpiperazin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O/c1-10(2)13-6-8-14(9-7-13)12(15)11-4-3-5-11/h10-11H,3-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXHKLJJCQOHBCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1CCN(CC1)C(=O)C2CCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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